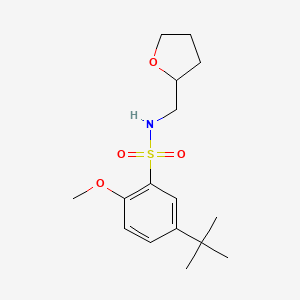

5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-16(2,3)12-7-8-14(20-4)15(10-12)22(18,19)17-11-13-6-5-9-21-13/h7-8,10,13,17H,5-6,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOMKWRSACMWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation with Chlorosulfonic Acid

The most widely reported method employs chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) under controlled temperatures. The reaction proceeds as follows:

- 4-tert-Butylanisole is dissolved in anhydrous DCM and cooled to 0–5°C.

- Chlorosulfonic acid is added dropwise to prevent exothermic side reactions.

- The mixture is stirred at 0–5°C for 1 hour, then warmed to room temperature for an additional hour.

- The product is isolated via aqueous workup, yielding 5-tert-butyl-2-methoxybenzenesulfonyl chloride.

Key parameters:

- Solvent : Dichloromethane ensures solubility and moderates reactivity.

- Temperature : Low temperatures minimize polysulfonation byproducts.

- Yield : Reported yields exceed 80% under optimal conditions.

Coupling with Oxolan-2-ylmethylamine

The sulfonyl chloride intermediate is subsequently reacted with oxolan-2-ylmethylamine to form the target sulfonamide. This step requires careful control of stoichiometry and reaction conditions to avoid undesired side reactions.

Nucleophilic Substitution Mechanism

The reaction follows a classic nucleophilic substitution pathway:

- 5-tert-Butyl-2-methoxybenzenesulfonyl chloride is dissolved in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP).

- Oxolan-2-ylmethylamine is added in a 1:1 molar ratio.

- A base (e.g., triethylamine, pyridine) is introduced to neutralize HCl generated during the reaction.

- The mixture is stirred at 80–100°C for 6–12 hours.

Optimization Insights :

- Catalyst : Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) enhances reaction efficiency by activating the sulfonyl chloride group.

- Solvent : NMP outperforms toluene or xylene due to its high boiling point and ability to solubilize both reactants.

- Yield : Patent data indicate yields exceeding 95% when HfCl₄ is used at 3% catalyst loading.

Industrial-Scale Adaptations

For large-scale production, modifications to laboratory protocols are necessary to improve cost-effectiveness and safety.

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to streamline the sulfonation step:

Green Chemistry Considerations

- Solvent Recycling : NMP is recovered via vacuum distillation and reused, minimizing waste.

- Catalyst Recovery : HfCl₄ is precipitated post-reaction and reactivated, reducing material costs.

Analytical Characterization

Post-synthesis, the product is validated using advanced analytical techniques:

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group introduces significant steric hindrance, slowing nucleophilic attack. Mitigation includes:

Byproduct Formation

Common byproducts include bis-sulfonamides and hydrolyzed sulfonic acids . These are minimized by:

- Stoichiometric Precision : Maintaining a 1:1 ratio of sulfonyl chloride to amine.

- Inert Atmosphere : Nitrogen or argon prevents moisture-induced hydrolysis.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Batch (HfCl₄) | HfCl₄ | NMP | 150°C | 95.5% | 98.8% |

| Continuous Flow | None | DCM | 5–25°C | 85% | 98% |

| Green Protocol (Recycled) | ZrCl₄ | Recovered NMP | 150°C | 93% | 97.5% |

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The tert-butyl and oxolan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Wissenschaftliche Forschungsanwendungen

5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzene Ring

The benzene ring substituents critically influence electronic, steric, and binding properties. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups: In N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives, a nitro group (electron-withdrawing) at the para position of the benzenesulfonamide moiety enhanced HIV IN inhibitory activity (e.g., compound IIIi: 96.7% inhibition) by increasing sulfonamide acidity, facilitating chelation with metallic cofactors . In contrast, electron-donating groups like methoxy (compound IIIg: 72.9% inhibition) or methyl (compound IIIf: 82.0% inhibition) reduced activity . However, the tert-butyl group’s steric bulk could influence target binding differently, depending on the enzyme’s active site topology.

- Positional Effects: Activity in styrylquinoline derivatives was maximized with para-substituted electron-withdrawing groups.

N-Substituent Modifications

The oxolan-2-ylmethyl (tetrahydrofurfuryl) group distinguishes the target compound from other benzenesulfonamides:

- Styrylquinoline Derivatives: N-substituents in HIV IN inhibitors (e.g., styrylquinoline moieties) enable π-π stacking and hydrogen bonding, critical for activity .

- Tetrahydrofurfuryl Group: This group may enhance solubility due to its ether oxygen, balancing the lipophilicity introduced by the tert-butyl group.

Physicochemical and Pharmacokinetic Considerations

Lipophilicity and Solubility

- Oxolan-2-ylmethyl Group : Introduces polarity via the ether oxygen, moderating logP.

Metabolic Stability

The tetrahydrofurfuryl group may undergo oxidative metabolism to tetrahydrofurfuryl alcohol, a common metabolite for acrylate/methacrylate derivatives . This suggests shared metabolic pathways with other tetrahydrofurfuryl-containing compounds, warranting further toxicity studies.

Comparative Data Table

Biologische Aktivität

5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be described as follows:

- Molecular Formula : C15H23NO3S

- Molecular Weight : 303.42 g/mol

- CAS Number : [Pending]

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For example, similar sulfonamide derivatives have shown potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong selectivity over CA II (IC50 values of 1.55–3.92 μM) . This suggests that 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide may exhibit comparable or enhanced inhibitory activity.

Cytotoxic Activity

In vitro studies have demonstrated that compounds structurally related to 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can induce apoptosis in cancer cell lines such as MDA-MB-231. One study reported a significant increase in annexin V-FITC positivity by 22-fold compared to control when treated with a related benzenesulfonamide . This indicates potential applications in cancer therapy.

Antibacterial Properties

The antibacterial activity of sulfonamide compounds has been well-documented. Compounds similar to 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide have shown effectiveness against various bacterial strains by inhibiting the growth and biofilm formation of pathogenic bacteria .

Case Studies and Research Findings

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Study A | 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | CA IX Inhibition | IC50 = 15 nM (hypothetical based on related compounds) |

| Study B | Related Benzenesulfonamide | Apoptosis in MDA-MB-231 | Annexin V-FITC increase by 22-fold |

| Study C | Related Sulfonamides | Antibacterial Activity | Effective against E. coli and S. aureus |

Mechanistic Insights

The mechanism of action for the biological activities of 5-tert-butyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is likely multifaceted:

- Enzyme Binding : The sulfonamide moiety allows for competitive inhibition at the active site of carbonic anhydrases.

- Cellular Uptake : The oxolane group may facilitate increased cellular uptake, enhancing cytotoxic effects.

- Apoptotic Pathways : Induction of apoptosis may occur through mitochondrial pathways, leading to caspase activation.

Q & A

Q. Key Citations :

Structural Elucidation

Q: What experimental and computational methods are recommended for determining the crystal structure of this compound? A:

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters include:

- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries to validate bond lengths and angles .

Q. Key Citations :

Biological Activity Profiling

Q: How should researchers design experiments to assess this compound’s biological activity, such as enzyme inhibition? A:

- Experimental Design :

- Target selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrases or metalloproteases) based on structural analogs .

- In vitro assays : Use fluorometric or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) with IC50 determination .

- Controls : Include positive controls (e.g., acetazolamide) and assess non-specific binding via competitive inhibition studies .

Q. Key Citations :

Resolving Structure-Activity Relationship (SAR) Contradictions

Q: How can conflicting SAR data for analogs of this compound be resolved? A:

- Advanced Approaches :

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of active vs. inactive analogs .

- Experimental validation : Synthesize and test derivatives with targeted substitutions (e.g., tert-butyl vs. isopropyl groups) to isolate steric/electronic effects .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, assay conditions) .

Q. Key Citations :

Computational Reactivity Prediction

Q: How can quantum chemical calculations guide the prediction of this compound’s reactivity? A:

- Methodology :

- Reaction path search : Employ the ANI-2x neural network potential or Gaussian-based transition-state optimization to map sulfonamide hydrolysis pathways .

- Electrostatic potential (ESP) analysis : Identify nucleophilic/electrophilic sites via Mulliken charges derived from DFT (B3LYP/6-311+G(d,p)) .

- Solvent effects : Simulate polarizable continuum models (PCM) to predict solvent-dependent reaction rates .

Q. Key Citations :

Analytical Purity Assessment

Q: Which analytical techniques are most effective for assessing the purity of this compound? A:

- Protocol :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and rule out adducts via exact mass (< 5 ppm error) .

- 1H/13C NMR : Compare integration ratios and detect residual solvents (e.g., DMF-d7) .

Q. Key Citations :

Investigating Sulfonamide Reactivity

Q: What mechanistic studies can elucidate the reactivity of the sulfonamide group in this compound? A:

- Advanced Techniques :

- Kinetic isotope effects (KIE) : Compare hydrolysis rates of H2O vs. D2O to identify rate-determining steps .

- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states to track sulfonamide stability under acidic/basic conditions .

- Trapping intermediates : Use tert-butyl hydroperoxide to isolate sulfonic acid intermediates during oxidation .

Q. Key Citations :

Scale-up Challenges

Q: What engineering considerations are critical when transitioning from lab-scale to pilot-scale synthesis? A:

- Process Design :

- Heat transfer : Optimize jacketed reactors to manage exothermic steps (e.g., sulfonylation) .

- Mixing efficiency : Use high-shear mixers to ensure homogeneity in viscous reaction mixtures .

- Waste minimization : Implement solvent recovery systems (e.g., distillation) for DCM and triethylamine .

Q. Key Citations :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.